

# Application Notes and Protocols for Drug Delivery Using UiO-66-COOH Nanoparticles

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the utilization of carboxylated University of Oslo-66 (**UiO-66-COOH**) metal-organic framework (MOF) nanoparticles as a drug delivery system. The information compiled herein is based on established research findings and is intended to guide researchers in the synthesis, drug loading, and in vitro evaluation of **UiO-66-COOH** nanoparticles for therapeutic applications.

## Introduction to UiO-66-COOH for Drug Delivery

UiO-66, a zirconium-based MOF, has garnered significant attention in the field of drug delivery due to its high porosity, large surface area, exceptional chemical and thermal stability, and biocompatibility.<sup>[1][2][3][4]</sup> The carboxylated form, **UiO-66-COOH**, offers additional advantages by providing functional groups for drug attachment and potentially enhancing pH-responsive drug release, a desirable characteristic for targeting the acidic microenvironment of tumors.<sup>[4]</sup> These nanoparticles can be synthesized with tunable sizes and their surfaces can be modified to improve drug loading capacity and control release kinetics.<sup>[1][2][5]</sup>

## Experimental Protocols

### Synthesis of UiO-66-COOH Nanoparticles

This protocol is adapted from solvothermal synthesis methods described in the literature.<sup>[6][7][8]</sup>

**Materials:**

- Zirconium(IV) chloride ( $\text{ZrCl}_4$ )
- 1,2,4,5-Benzenetetracarboxylic acid (pyromellitic acid)
- Dimethylformamide (DMF)
- Hydrochloric acid (HCl) or Acetic Acid (as a modulator)
- Ethanol

**Procedure:**

- In a glass vial, dissolve  $\text{ZrCl}_4$  in DMF.
- In a separate vial, dissolve 1,2,4,5-benzenetetracarboxylic acid in DMF. A modulator such as HCl or acetic acid can be added to this solution to control the nanoparticle size and introduce defects which can be beneficial for drug loading.[8]
- Mix the two solutions and sonicate for 20-30 minutes to ensure homogeneity.
- Seal the vial and place it in a preheated oven at 80-120°C for 24-37 hours.[6][9]
- After the reaction, allow the mixture to cool down to room temperature.
- Collect the white precipitate by centrifugation.
- Wash the product repeatedly with DMF and then with ethanol to remove any unreacted precursors.
- Dry the final **UiO-66-COOH** nanoparticles under vacuum.

## Drug Loading Protocol (Example: Doxorubicin)

This protocol outlines a general procedure for loading a chemotherapeutic drug, Doxorubicin (DOX), into **UiO-66-COOH** nanoparticles.[10][11]

**Materials:**

- Synthesized **UiO-66-COOH** nanoparticles
- Doxorubicin hydrochloride (DOX)
- Deionized water or Phosphate Buffered Saline (PBS)
- Centrifuge

**Procedure:**

- Disperse a known amount of **UiO-66-COOH** nanoparticles in deionized water or PBS.
- Prepare a stock solution of DOX in the same solvent.
- Add the DOX solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading. A typical ratio is 1 mg of DOX per 16 mg of MOFs.[\[10\]](#)[\[11\]](#)
- Stir the mixture at room temperature in the dark for 6 to 24 hours to facilitate drug encapsulation.[\[10\]](#)[\[11\]](#)
- After incubation, centrifuge the suspension to separate the DOX-loaded nanoparticles from the supernatant.
- Wash the nanoparticles several times with the solvent to remove any free, surface-adsorbed drug.
- The amount of loaded DOX can be quantified by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy. The drug loading capacity and encapsulation efficiency can then be calculated.

## In Vitro Drug Release Study

This protocol describes how to evaluate the release of a loaded drug from **UiO-66-COOH** nanoparticles under different pH conditions, simulating physiological and tumor environments. [\[9\]](#)[\[12\]](#)

**Materials:**

- DOX-loaded **UiO-66-COOH** nanoparticles
- Phosphate Buffered Saline (PBS) at pH 7.4
- Acetate buffer or PBS at pH 5.4
- Dialysis membrane (with an appropriate molecular weight cut-off)
- Shaking incubator

Procedure:

- Disperse a known amount of DOX-loaded **UiO-66-COOH** nanoparticles in a specific volume of the release medium (e.g., PBS pH 7.4).
- Transfer the suspension into a dialysis bag.
- Place the dialysis bag in a larger container with a known volume of the same release medium.
- Place the setup in a shaking incubator at 37°C.
- At predetermined time intervals, withdraw a small aliquot of the release medium from the container and replace it with an equal volume of fresh medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy for DOX).
- Repeat the experiment using a release medium with a different pH (e.g., pH 5.4) to assess pH-responsive release.

## In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of the drug-loaded nanoparticles on cancer cell lines.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Cancer cell line (e.g., MCF-7, HeLa, A549)

- Normal cell line (e.g., HEK-293) for comparison
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Free drug (e.g., DOX)
- Bare **UiO-66-COOH** nanoparticles
- DOX-loaded **UiO-66-COOH** nanoparticles
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

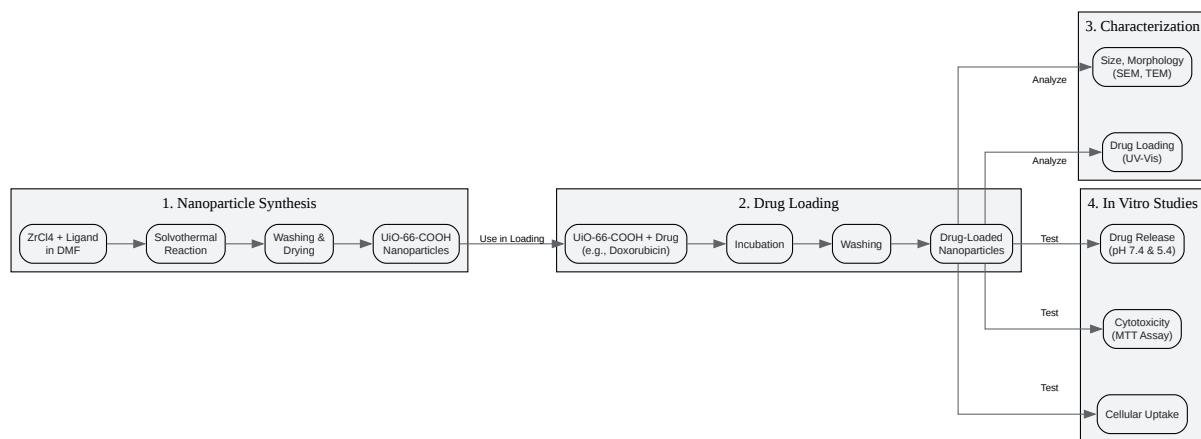
#### Procedure:

- Seed the cells in 96-well plates at a specific density and allow them to attach overnight.
- Treat the cells with varying concentrations of the free drug, bare nanoparticles, and drug-loaded nanoparticles. Include an untreated control group.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[6][13]
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to the untreated control cells.

## Data Presentation

Table 1: Physicochemical Properties of **UiO-66-COOH** Nanoparticles

| Parameter                        | Typical Value            | Reference |
|----------------------------------|--------------------------|-----------|
| Particle Size (nm)               | 100 - 200                | [17]      |
| Surface Area (m <sup>2</sup> /g) | ~1052                    |           |
| Zeta Potential (mV)              | -19 to -44 (drug-loaded) | [9]       |

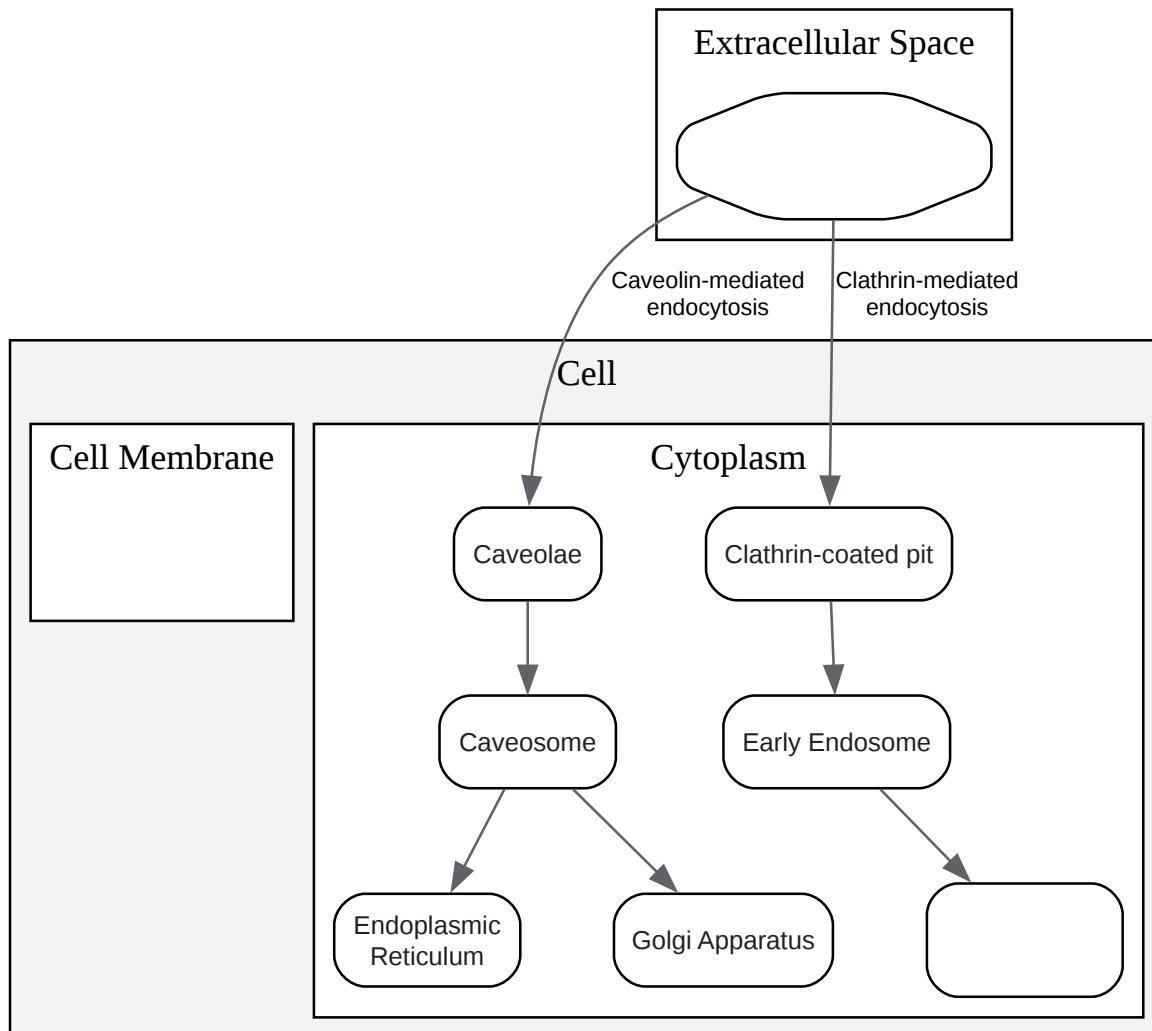

Table 2: Drug Loading and Release Characteristics

| Drug          | Loading Capacity (%) | Encapsulation Efficiency (%) | Release at pH 7.4 (after 72h) | Release at pH 5.4 (after 72h) | Reference |
|---------------|----------------------|------------------------------|-------------------------------|-------------------------------|-----------|
| Doxorubicin   | 5.6 - 6.2            | -                            | ~40%                          | >60%                          | [10][11]  |
| Quercetin     | 32.9 - 43.1          | -                            | Slower Release                | Faster Release                | [9]       |
| Letrozole     | 62.21                | -                            | -                             | 57.55%                        | [6][13]   |
| Ciprofloxacin | 84                   | -                            | 80%                           | 87%                           |           |
| Cisplatin     | 25.7                 | -                            | 71% (in 2h)                   | -                             | [18]      |

Note: Drug loading and release are highly dependent on the specific synthesis and loading conditions.

## Visualization of Key Processes

### Experimental Workflow

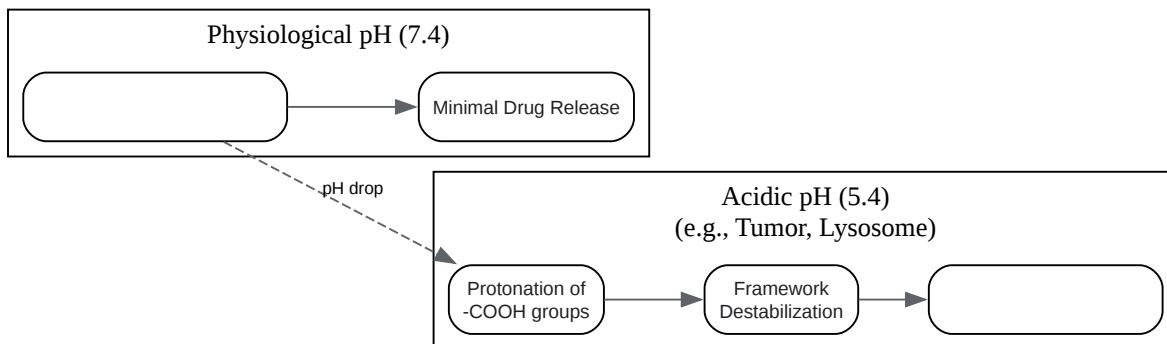



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **UiO-66-COOH** drug delivery.

## Cellular Uptake Signaling Pathways

The primary mechanisms for the internalization of nanoparticles like UiO-66 are endocytosis, including clathrin-mediated and caveolin-mediated pathways.[19][20] The specific pathway can be influenced by particle size and surface chemistry.[5][19]




[Click to download full resolution via product page](#)

Caption: Cellular uptake pathways of UiO-66 nanoparticles.

## pH-Responsive Drug Release Mechanism

The acidic environment within endosomes and lysosomes, as well as the tumor microenvironment, can trigger the release of drugs from **UiO-66-COOH**.<sup>[1][4]</sup> This is often due to the protonation of the carboxylate groups in the MOF structure, leading to a weakening of the framework and subsequent drug diffusion.

[Click to download full resolution via product page](#)

Caption: pH-responsive drug release from **UiO-66-COOH**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluating UiO-66 Metal-Organic Framework (MOF) Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
- 5. Selective Surface PEGylation of UiO-66 Nanoparticles for Enhanced Stability, Cell Uptake, and pH-Responsive Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of UiO-66 loaded Letrozole nano-drug delivery system: enhanced anticancer and apoptosis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]

- 8. An in-depth physicochemical investigation of drug-loaded core–shell UiO66 nanoMOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnetic UiO-66-NH<sub>2</sub> Core–Shell Nanohybrid as a Promising Carrier for Quercetin Targeted Delivery toward Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nano.sfedu.ru [nano.sfedu.ru]
- 11. Doxorubicin-Loaded Core–Shell UiO-66@SiO<sub>2</sub> Metal–Organic Frameworks for Targeted Cellular Uptake and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Toxicity Study of a Porous Iron(III) Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Silver Nanoparticles Decorated UiO-66-NH<sub>2</sub> Metal-Organic Framework for Combination Therapy in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhancing Anticancer Effects: Targeted Doxorubicin Delivery Using UiO-66-NH<sub>2</sub>-FA Metal-Organic Framework Combined with Autophagy Inhibition by Hydroxychloroquine in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Drug Delivery Using UiO-66-COOH Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11930871#protocols-for-drug-delivery-using-uo-66-cooh-nanoparticles>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)